Boc-Tyr(Bzl)-OH
Overview
Description
Boc-Tyr(Bzl)-OH: is an organic compound with the molecular formula C21H25NO5 and a molecular weight of 371.43 g/mol . It is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is protected by a benzyl group . This compound is commonly used in peptide synthesis as a building block to introduce tyrosine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Boc Protection of L-tyrosine: One common method involves reacting L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide.
Benzyl Protection of Boc-L-tyrosine: The Boc-L-tyrosine is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group, forming Boc-Tyr(Bzl)-OH.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with stringent control over reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to remove the Boc and benzyl protecting groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine or partially deprotected intermediates.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: Boc-Tyr(Bzl)-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block . It allows for the selective introduction of tyrosine residues in peptide chains without interfering with other functional groups .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into synthetic peptides .
Medicine: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents, including those targeting cancer and metabolic disorders .
Industry: this compound is employed in the production of various biochemicals and pharmaceuticals, serving as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The primary function of Boc-Tyr(Bzl)-OH is to serve as a protected form of tyrosine in peptide synthesis . The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group on the phenyl ring . These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptide chains .
Comparison with Similar Compounds
Boc-L-tyrosine: Similar to Boc-Tyr(Bzl)-OH but lacks the benzyl protection on the hydroxyl group.
Z-O-benzyl-L-tyrosine: Another protected form of tyrosine where the amino group is protected by a benzyloxycarbonyl (Z) group instead of a Boc group.
Uniqueness: this compound is unique in its dual protection strategy, which provides greater stability and selectivity during peptide synthesis . The combination of Boc and benzyl groups ensures that both the amino and hydroxyl groups are protected, allowing for more complex synthetic routes and higher yields of desired peptides .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175567 | |
Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2130-96-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2130-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boc-Tyr(Bzl)-OH primarily used for in a research setting?
A1: this compound, or N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, is a protected form of the amino acid tyrosine. [] It serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine function, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain. This dual protection strategy allows for controlled and selective chemical reactions during peptide chain assembly. []
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